molecular formula C14H14N2OS2 B12054863 N'-{(E)-[4-(methylsulfanyl)phenyl]methylidene}-2-(thiophen-2-yl)acetohydrazide

N'-{(E)-[4-(methylsulfanyl)phenyl]methylidene}-2-(thiophen-2-yl)acetohydrazide

Cat. No.: B12054863
M. Wt: 290.4 g/mol
InChI Key: WAUGVSBINTWODM-XNTDXEJSSA-N
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Description

N’-{(E)-[4-(methylsulfanyl)phenyl]methylidene}-2-(thiophen-2-yl)acetohydrazide is an organic compound that belongs to the class of hydrazides This compound is characterized by the presence of a hydrazide functional group attached to a thiophene ring and a phenyl ring substituted with a methylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-{(E)-[4-(methylsulfanyl)phenyl]methylidene}-2-(thiophen-2-yl)acetohydrazide typically involves the condensation reaction between 4-(methylsulfanyl)benzaldehyde and 2-(thiophen-2-yl)acetohydrazide. The reaction is carried out in the presence of an acid catalyst, such as acetic acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-{(E)-[4-(methylsulfanyl)phenyl]methylidene}-2-(thiophen-2-yl)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The hydrazide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature or slightly elevated temperatures.

    Reduction: Lithium aluminum hydride; reactions are usually conducted in anhydrous ether or tetrahydrofuran under inert atmosphere.

    Substitution: Nitric acid, halogens; reactions are performed under controlled conditions to avoid over-substitution.

Major Products Formed

    Oxidation: Formation of sulfoxide or sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of nitro or halogen-substituted derivatives.

Scientific Research Applications

N’-{(E)-[4-(methylsulfanyl)phenyl]methylidene}-2-(thiophen-2-yl)acetohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules. It can be employed in the development of new materials with specific properties.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new chemical processes and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of N’-{(E)-[4-(methylsulfanyl)phenyl]methylidene}-2-(thiophen-2-yl)acetohydrazide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other non-covalent interactions with enzymes and receptors, leading to modulation of their activity. The exact pathways and targets depend on the specific biological context and the nature of the interactions.

Comparison with Similar Compounds

Similar Compounds

  • N’-{(E)-[4-(methylsulfanyl)phenyl]methylidene}-2-(4-nitrophenoxy)acetohydrazide
  • N’-{(E)-[4-(dimethylamino)phenyl]methylidene}-2-(thiophen-2-yl)acetohydrazide
  • 2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N’-{(E)-[4-(methylsulfanyl)phenyl]methylidene}acetohydrazide

Uniqueness

N’-{(E)-[4-(methylsulfanyl)phenyl]methylidene}-2-(thiophen-2-yl)acetohydrazide is unique due to the presence of both a thiophene ring and a methylsulfanyl-substituted phenyl ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C14H14N2OS2

Molecular Weight

290.4 g/mol

IUPAC Name

N-[(E)-(4-methylsulfanylphenyl)methylideneamino]-2-thiophen-2-ylacetamide

InChI

InChI=1S/C14H14N2OS2/c1-18-12-6-4-11(5-7-12)10-15-16-14(17)9-13-3-2-8-19-13/h2-8,10H,9H2,1H3,(H,16,17)/b15-10+

InChI Key

WAUGVSBINTWODM-XNTDXEJSSA-N

Isomeric SMILES

CSC1=CC=C(C=C1)/C=N/NC(=O)CC2=CC=CS2

Canonical SMILES

CSC1=CC=C(C=C1)C=NNC(=O)CC2=CC=CS2

Origin of Product

United States

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